N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with cyclopropyl, hydroxy, thiophenyl, and dimethoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the thiophenyl group: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl halide and a suitable palladium catalyst.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Formation of the benzamide core: The final step involves the coupling of the cyclopropyl-thiophenyl intermediate with 2,3-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using carbodiimide coupling agents (e.g., EDC or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to remove the carbonyl group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the hydroxyl and thiophenyl groups may facilitate hydrogen bonding and π-π interactions, respectively, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopropyl and thiophenyl groups enhances its stability and potential for diverse interactions, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-14-6-3-5-13(16(14)23-2)17(20)19-11-18(21,12-8-9-12)15-7-4-10-24-15/h3-7,10,12,21H,8-9,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILBWZTXFFLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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